- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/AktBioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452,
Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)
![5-bromo-1H-pyrazolo[3,4-c]pyridine structure](https://it.kuujia.com/scimg/cas/929617-35-6x500.png)
929617-35-6 structure
Nome del prodotto:5-bromo-1H-pyrazolo[3,4-c]pyridine
Numero CAS:929617-35-6
MF:C6H4BrN3
MW:198.020059585571
MDL:MFCD11518975
CID:796706
PubChem ID:45789778
5-bromo-1H-pyrazolo[3,4-c]pyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-bromo-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)
- 929617-35-6
- SCHEMBL1601314
- BCP27935
- CS-0006627
- SCHEMBL17847959
- PS-5621
- STL557150
- 5-Bromo-2H-pyrazolo[3,4-c]pyridine
- DTXSID90672013
- EN300-210187
- PB20598
- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
- BBL103340
- DB-079445
- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-
- AU-004/43501641
- MFCD11518975
- AVTKMQORQDZRPF-UHFFFAOYSA-N
- AKOS005266423
- AC-29619
- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine
- SY038403
-
- MDL: MFCD11518975
- Inchi: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
- Chiave InChI: AVTKMQORQDZRPF-UHFFFAOYSA-N
- Sorrisi: BrC1C=C2C(NN=C2)=CN=1
Proprietà calcolate
- Massa esatta: 196.95900
- Massa monoisotopica: 196.959
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 41.6A^2
Proprietà sperimentali
- Densità: 1.894
- Punto di ebollizione: 384°C at 760 mmHg
- Punto di infiammabilità: 186°C
- Indice di rifrazione: 1.745
- PSA: 41.57000
- LogP: 1.72040
5-bromo-1H-pyrazolo[3,4-c]pyridine Informazioni sulla sicurezza
- Codice categoria di pericolo: 22
-
Identificazione dei materiali pericolosi:
5-bromo-1H-pyrazolo[3,4-c]pyridine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-bromo-1H-pyrazolo[3,4-c]pyridine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM101971-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95%+ | 5g |
$*** | 2023-05-29 | |
ChemScence | CS-0006627-1g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98.92% | 1g |
$31.0 | 2022-04-26 | |
abcr | AB514931-5 g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; . |
929617-35-6 | 95% | 5g |
€279.00 | 2023-04-18 | |
eNovation Chemicals LLC | D495272-5G |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 5g |
$105 | 2024-05-23 | |
eNovation Chemicals LLC | D495272-25G |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 97% | 25g |
$320 | 2024-05-23 | |
Enamine | EN300-210187-1.0g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95% | 1g |
$34.0 | 2023-05-31 | |
Chemenu | CM101971-10g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 95%+ | 10g |
$*** | 2023-05-29 | |
ChemScence | CS-0006627-5g |
5-Bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | 98.92% | 5g |
$105.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825932-5g |
5-bromo-1H-pyrazolo[3,4-c]pyridine |
929617-35-6 | ≥95% | 5g |
1,168.20 | 2021-05-17 | |
TRC | B698808-250mg |
5-Bromo-1h-pyrazolo[3,4-c]pyridine |
929617-35-6 | 250mg |
$ 64.00 | 2023-04-18 |
5-bromo-1H-pyrazolo[3,4-c]pyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt
Riferimento
- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
Riferimento
- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Riferimento
- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Riferimento
- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation ConstraintJournal of Medicinal Chemistry, 2020, 63(11), 6066-6089,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux
1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Riferimento
- Preparation of the compounds and its application in treating hepatitis B, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
Riferimento
- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux
Riferimento
- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt
Riferimento
- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
Riferimento
- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonistsBioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux
Riferimento
- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt
Riferimento
- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt
Riferimento
- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitorsBioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
Riferimento
- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C
Riferimento
- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt
Riferimento
- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,
5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials
- 6-Bromo-4-methylpyridin-3-amine
- Methoxyamine hydrochloride
- 2-bromo-4-methyl-5-nitro-pyridine
- 2-bromo-5-fluoropyridine-4-carbaldehyde
- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products
5-bromo-1H-pyrazolo[3,4-c]pyridine Letteratura correlata
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine) Prodotti correlati
- 2648924-40-5((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-(1H-imidazol-4-yl)propanoic acid)
- 1806052-43-6(3-Bromo-5-cyano-2-(difluoromethyl)pyridine-4-acetonitrile)
- 1311317-00-6(1-(6-Phenylpyridazin-3-yl)-1,4-diazepane hydrobromide)
- 1384428-86-7(2-bromo-N-(2-methyl-2-morpholino-propyl)acetamide;hydrobromide)
- 1082847-50-4(3-(7-Ethyl-1H-indol-3-yl)-3-oxopropanenitrile)
- 2763899-01-8((4S)-2-(2,6-dichlorophenyl)-3-[(prop-2-en-1-yloxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid)
- 179627-11-3(2-Propenoic acid, 3-[4-[(methylamino)carbonyl]phenyl]-, (2E)-)
- 1206980-54-2(4-(Trifluoromethoxy)pyridin-2-amine)
- 2171271-94-4((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-4-hydroxybutanoic acid)
- 13167-16-3((but-3-en-1-yl)cyclopentane)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):163.0/612.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta